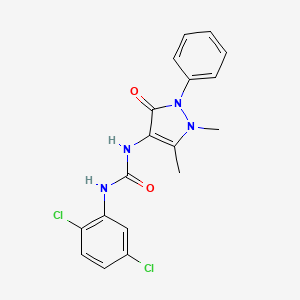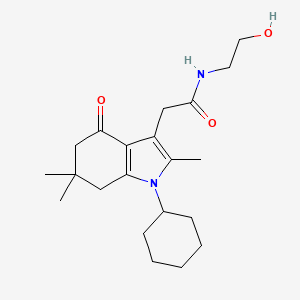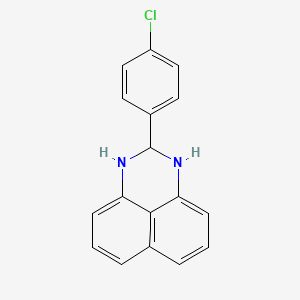![molecular formula C17H15BrINO3 B5185715 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5185715.png)
3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid involves its binding to the active site of target enzymes, such as MMPs and HDACs. This binding leads to the inhibition of enzymatic activity, which in turn leads to the suppression of disease-related pathways. Additionally, its fluorescent properties allow for imaging studies to visualize the distribution and localization of the compound in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid depend on the specific target enzyme being inhibited. For example, inhibition of MMPs has been shown to reduce tumor growth and metastasis, while inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, its fluorescent properties allow for imaging studies to visualize the distribution and localization of the compound in biological systems.
实验室实验的优点和局限性
The advantages of 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid for lab experiments include its potent inhibitory activity against target enzymes, its unique chemical structure that allows for imaging studies, and its relative ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid, including:
1. Further studies to fully understand its pharmacokinetics and pharmacodynamics in vivo.
2. Development of analogs with improved potency and selectivity.
3. Evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Exploration of its potential as a fluorescent probe for imaging studies in biological systems.
5. Investigation of its potential as a tool for chemical biology studies to elucidate disease-related pathways.
In conclusion, 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and imaging. Its potent inhibitory activity against target enzymes, unique chemical structure, and relative ease of synthesis make it a valuable tool for scientific research. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics, as well as its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid involves the reaction between 4-bromobenzylamine and 2-iodobenzoic acid. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain the final compound.
科学研究应用
3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and imaging. It has been found to exhibit potent inhibitory activity against certain enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, it has been used as a fluorescent probe for imaging studies due to its unique chemical structure.
属性
IUPAC Name |
3-[(4-bromophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrINO3/c18-13-7-5-11(6-8-13)9-12(10-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,12H,9-10H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPJLTKFUUMFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(CC2=CC=C(C=C2)Br)CC(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,5S*,9aS*)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185637.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5185638.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)

![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5185666.png)


![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185701.png)
![4-[(4-acetyl-1-piperazinyl)carbonyl]-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B5185707.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B5185718.png)
![1-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2,5-pyrrolidinedione](/img/structure/B5185727.png)
![2-hydroxy-5-[2-(3-hydroxy-6-methyl-2-pyridinyl)ethyl]benzenesulfonic acid](/img/structure/B5185728.png)
![3-benzyl-2-(benzylimino)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5185732.png)